4-((2-(2-((4-Ethylphenyl)amino)-2-oxoacetyl)hydrazono)methyl)-2-methoxyphenyl 4-chlorobenzoate
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Overview
Description
4-(2-((4-ETHYLANILINO)(OXO)ACETYL)CARBOHYDRAZONOYL)-2-MEO-PHENYL 4-CL-BENZOATE is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of multiple functional groups, including anilino, oxo, acetyl, carbohydrazonoyl, methoxyphenyl, and chlorobenzoate moieties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-((4-ETHYLANILINO)(OXO)ACETYL)CARBOHYDRAZONOYL)-2-MEO-PHENYL 4-CL-BENZOATE typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to various reaction conditions to form the final product. Common synthetic routes include:
Formation of the Anilino Intermediate: This step involves the reaction of 4-ethylaniline with an appropriate acylating agent to introduce the oxo and acetyl groups.
Carbohydrazonoyl Formation: The intermediate is then reacted with hydrazine derivatives to form the carbohydrazonoyl group.
Methoxyphenyl and Chlorobenzoate Introduction:
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis, microwave-assisted reactions, and catalytic processes may be employed to achieve efficient large-scale production.
Chemical Reactions Analysis
Types of Reactions
4-(2-((4-ETHYLANILINO)(OXO)ACETYL)CARBOHYDRAZONOYL)-2-MEO-PHENYL 4-CL-BENZOATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like thionyl chloride or nucleophiles like amines.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
4-(2-((4-ETHYLANILINO)(OXO)ACETYL)CARBOHYDRAZONOYL)-2-MEO-PHENYL 4-CL-BENZOATE has several scientific research applications, including:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(2-((4-ETHYLANILINO)(OXO)ACETYL)CARBOHYDRAZONOYL)-2-MEO-PHENYL 4-CL-BENZOATE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling.
Altering Gene Expression: Affecting the expression of genes related to its biological activity.
Comparison with Similar Compounds
Similar Compounds
- 4-(2-((4-ETHOXYANILINO)(OXO)ACETYL)CARBOHYDRAZONOYL)-2-METHOXYPHENYL 4-METHYLBENZOATE
- 4-(2-((4-ETHOXYANILINO)(OXO)ACETYL)CARBOHYDRAZONOYL)PHENYL 4-METHYLBENZOATE
- 4-(2-((4-ETHOXYANILINO)(OXO)ACETYL)CARBOHYDRAZONOYL)PHENYL 2-METHYLBENZOATE
Uniqueness
4-(2-((4-ETHYLANILINO)(OXO)ACETYL)CARBOHYDRAZONOYL)-2-MEO-PHENYL 4-CL-BENZOATE is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity
Properties
CAS No. |
880076-39-1 |
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Molecular Formula |
C25H22ClN3O5 |
Molecular Weight |
479.9 g/mol |
IUPAC Name |
[4-[(E)-[[2-(4-ethylanilino)-2-oxoacetyl]hydrazinylidene]methyl]-2-methoxyphenyl] 4-chlorobenzoate |
InChI |
InChI=1S/C25H22ClN3O5/c1-3-16-4-11-20(12-5-16)28-23(30)24(31)29-27-15-17-6-13-21(22(14-17)33-2)34-25(32)18-7-9-19(26)10-8-18/h4-15H,3H2,1-2H3,(H,28,30)(H,29,31)/b27-15+ |
InChI Key |
YTXLWZINEGMMEH-JFLMPSFJSA-N |
Isomeric SMILES |
CCC1=CC=C(C=C1)NC(=O)C(=O)N/N=C/C2=CC(=C(C=C2)OC(=O)C3=CC=C(C=C3)Cl)OC |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)C(=O)NN=CC2=CC(=C(C=C2)OC(=O)C3=CC=C(C=C3)Cl)OC |
Origin of Product |
United States |
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